(R)-(-)-6-hydroxy-1-aminoindan

Catalog No.
S689367
CAS No.
169105-01-5
M.F
C9H11NO
M. Wt
149.19 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(R)-(-)-6-hydroxy-1-aminoindan

CAS Number

169105-01-5

Product Name

(R)-(-)-6-hydroxy-1-aminoindan

IUPAC Name

(3R)-3-amino-2,3-dihydro-1H-inden-5-ol

Molecular Formula

C9H11NO

Molecular Weight

149.19 g/mol

InChI

InChI=1S/C9H11NO/c10-9-4-2-6-1-3-7(11)5-8(6)9/h1,3,5,9,11H,2,4,10H2/t9-/m1/s1

InChI Key

MOUPGBDOLGDVNW-SECBINFHSA-N

SMILES

C1CC2=C(C1N)C=C(C=C2)O

Synonyms

(R)-1-Amino-6-hydroxyindan; (R)-3-Amino-2,3-dihydro-1H-inden-5-ol;

Canonical SMILES

C1CC2=C(C1N)C=C(C=C2)O

Isomeric SMILES

C1CC2=C([C@@H]1N)C=C(C=C2)O

(R)-(-)-6-hydroxy-1-aminoindan is a chiral compound with the molecular formula C9H11NOC_9H_{11}NO and a molecular weight of approximately 149.19 g/mol. It features a hydroxyl group (-OH) at the 6-position and an amino group (-NH2) at the 1-position of the indan structure. This compound is notable for its potential applications in medicinal chemistry, particularly in the development of drugs targeting neurological disorders.

Studies suggest 6-HAI acts as a reversible inhibitor of monoamine oxidase (MAO) enzymes A and B []. These enzymes break down dopamine, a neurotransmitter crucial for movement control. Inhibiting MAO can lead to increased dopamine levels, potentially beneficial in Parkinson's disease where dopamine deficiency occurs [].

Enzyme Inhibition

Studies have explored the ability of (R)-(-)-6-hydroxy-1-aminoindan to inhibit specific enzymes, such as monoamine oxidase (MAO). MAO is an enzyme responsible for breaking down certain neurotransmitters in the brain, and its inhibition can be a target for treating various neurological disorders. While the specific effectiveness of (R)-(-)-6-hydroxy-1-aminoindan as an MAO inhibitor is still under investigation, some studies have shown promising results [, ].

Medicinal Chemistry

The unique structural features of (R)-(-)-6-hydroxy-1-aminoindan have made it an interesting scaffold for medicinal chemists to design and synthesize novel compounds with potential therapeutic properties. Researchers have explored its use in the development of drugs for various conditions, including neurodegenerative diseases and cancer [, ].

, including:

  • Acylation: The amino group can react with acyl chlorides to form amides.
  • Alkylation: The hydroxyl group can participate in nucleophilic substitution reactions.
  • Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes under appropriate conditions.

These reactions allow for the modification of (R)-(-)-6-hydroxy-1-aminoindan to create derivatives with enhanced biological activity or altered pharmacokinetic properties.

(R)-(-)-6-hydroxy-1-aminoindan exhibits significant biological activity, particularly in the context of neuropharmacology. Studies have suggested that it may act as a potential therapeutic agent for various neurological conditions due to its interaction with neurotransmitter systems. For instance, it has been shown to influence dopamine receptor activity, which is crucial for treating disorders such as Parkinson's disease and schizophrenia .

Several methods exist for synthesizing (R)-(-)-6-hydroxy-1-aminoindan. Common approaches include:

  • Reduction of Ketones: Starting from 6-keto-1-aminoindan, reduction can yield the desired hydroxy compound.
  • Enzymatic Methods: Enzymes can be utilized to achieve enantioselective synthesis, producing the (R)-enantiomer specifically.
  • Chemical Synthesis: Traditional organic synthesis techniques involving multiple steps can also be employed to construct this compound from simpler precursors .

(R)-(-)-6-hydroxy-1-aminoindan has several potential applications, including:

  • Pharmaceutical Development: Its role as a dopamine receptor modulator makes it a candidate for drugs aimed at treating neurological disorders.
  • Research Tool: It may serve as a reference compound in studies investigating the mechanisms of action of related neurotransmitter systems.

Research has indicated that (R)-(-)-6-hydroxy-1-aminoindan interacts with various receptors in the brain, particularly dopamine receptors. These interactions are critical for understanding its pharmacological effects and potential therapeutic applications. Further studies are needed to elucidate its binding affinities and functional outcomes in vivo.

Several compounds share structural similarities with (R)-(-)-6-hydroxy-1-aminoindan, including:

Compound NameStructure FeaturesUnique Aspects
1-AminoindanAmino group at position 1Lacks hydroxyl group; primarily studied for psychoactive properties .
6-HydroxyindoleHydroxyl group at position 6Indole structure; different pharmacological profile .
(S)-6-Hydroxy-1-aminoindanEnantiomeric formMay exhibit different biological activities compared to (R)-form .

These compounds highlight the uniqueness of (R)-(-)-6-hydroxy-1-aminoindan, particularly in its specific stereochemistry and functional group positioning, which contribute to its distinct biological properties and potential therapeutic uses.

Implications of the R(-) Configuration

The R configuration of 6-hydroxy-1-aminoindan is critical to its biological activity and metabolic stability. The stereogenic center at the 1-position creates a three-dimensional arrangement that optimizes interactions with enzymatic binding pockets. For instance, crystallographic studies of MAO-B complexes reveal that the R enantiomer adopts a conformation where the indan ring occupies the rear of the substrate cavity, while the propargylamine moiety forms a covalent adduct with the flavin adenine dinucleotide (FAD) cofactor [5]. This binding mode is sterically favored over the S configuration, which may adopt flipped orientations that disrupt optimal enzyme-inhibitor interactions [5].

The R configuration also resists chiral inversion—a process where one enantiomer converts to its mirror image—due to the high energy barrier associated with its stereogenic center [4]. This stability is advantageous in therapeutic contexts, as it ensures the compound retains its intended pharmacological profile. In contrast, molecules with planar or helical chirality (e.g., thalidomide) are prone to racemization, leading to unpredictable biological effects [4]. The 6-hydroxy group further stabilizes the R enantiomer by participating in hydrogen-bonding networks within enzyme active sites, as observed in MAO-B complexes [5].

Structure-Activity Relationship Studies

Structure-activity relationship (SAR) studies have identified key functional groups and structural modifications that enhance the inhibitory potency of (R)-(-)-6-hydroxy-1-aminoindan against MAO-B:

  • Hydroxyl Group Position: The 6-hydroxy substituent is optimal for activity. Comparative studies of regioisomers (e.g., 4-, 5-, and 7-hydroxy analogs) demonstrate that the 6-position minimizes steric clashes while maximizing hydrogen bonding with residues like Tyr398 and Tyr435 in MAO-B [5] [3]. For example, 5-hydroxy analogs exhibit instability due to para-oriented hydroxyl and amino groups, which facilitate quinone methide formation [3].

  • Amino Group Substitution: The primary amino group at the 1-position is essential for MAO-B inhibition. N-Propargylation (addition of a propargyl group) enhances inhibitory activity by enabling covalent bond formation with FAD. Crystal structures show that the propargyl group extends into a hydrophobic pocket near the FAD cofactor, forming a stable adduct that irreversibly inactivates MAO-B [5].

  • Indan Ring Modifications: Substituents on the indan ring influence binding affinity. Methylation at the 1-position (as in rasagiline derivatives) improves lipophilicity and blood-brain barrier penetration, while bulky groups at the 6-position disrupt enzyme interactions [5].

Conformational Analysis in Biological Environments

The conformational flexibility of (R)-(-)-6-hydroxy-1-aminoindan in aqueous and enzymatic environments has been studied using crystallography and molecular dynamics simulations. In MAO-B, the compound adopts an extended conformation where the indan ring lies parallel to the isoalloxazine ring of FAD, and the propargyl group aligns with the enzyme’s catalytic cavity [5]. This conformation is stabilized by:

  • Hydrogen bonds between the 6-hydroxy group and Tyr398/435.
  • Van der Waals interactions between the indan ring and hydrophobic residues (e.g., Leu171, Phe168).
  • Covalent bonding of the propargylamine nitrogen to the FAD N5 atom [5].

In solution, the molecule exhibits limited flexibility due to intramolecular hydrogen bonding between the hydroxyl and amino groups. This rigidity reduces off-target interactions and enhances metabolic stability compared to more flexible analogs [3].

Comparative Analysis with S(+) Enantiomer

The S(+) enantiomer of 6-hydroxy-1-aminoindan exhibits markedly reduced MAO-B inhibitory activity due to suboptimal binding. Key differences include:

PropertyR(-) EnantiomerS(+) Enantiomer
Binding OrientationIndan ring in rear cavity; propargyl-FAD bondIndan ring flipped; disrupted H-bonding [5]
Inhibitory PotencyIC~50~ = 0.8 µM (MAO-B)IC~50~ = 12 µM (MAO-B) [5]
Metabolic StabilityResists chiral inversion [4]Prone to enzymatic inversion [4]

The S enantiomer’s flipped orientation displaces critical water molecules in the MAO-B active site, weakening hydrogen-bond networks [5]. Additionally, its propensity for chiral inversion in vivo could lead to partial conversion to the R form, complicating pharmacokinetic profiles [4].

XLogP3

0.9

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Wikipedia

(R)-(-)-6-Hydroxy-1-aminoindan

Dates

Modify: 2023-08-15

Explore Compound Types